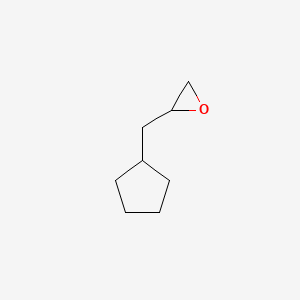

2-(Cyclopentylmethyl)oxirane

Description

2-(Cyclopentylmethyl)oxirane is an organic compound with the molecular formula C8H14O. It is a member of the oxirane family, characterized by a three-membered epoxide ring. This compound is notable for its reactivity and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis.

Propriétés

IUPAC Name |

2-(cyclopentylmethyl)oxirane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-2-4-7(3-1)5-8-6-9-8/h7-8H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSBATMRQJOXMIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC2CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopentylmethyl)oxirane typically involves the epoxidation of cyclopentylmethyl-substituted alkenes. One common method is the reaction of cyclopentylmethyl alkene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions. The reaction proceeds via the formation of an epoxide ring, resulting in the desired oxirane compound.

Industrial Production Methods: Industrial production of 2-(Cyclopentylmethyl)oxirane may involve similar epoxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may include distillation or recrystallization to obtain high-purity 2-(Cyclopentylmethyl)oxirane.

Analyse Des Réactions Chimiques

Types of Reactions: 2-(Cyclopentylmethyl)oxirane undergoes various chemical reactions, including:

Oxidation: The epoxide ring can be opened by oxidizing agents, leading to the formation of diols.

Reduction: Reduction of the epoxide ring can yield alcohols.

Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, resulting in the formation of different functionalized products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, thiols, and halides can react with the epoxide ring under basic or acidic conditions.

Major Products Formed:

Diols: Formed from the oxidation of the epoxide ring.

Alcohols: Resulting from the reduction of the epoxide ring.

Functionalized Products: Various substituted compounds depending on the nucleophile used in substitution reactions.

Applications De Recherche Scientifique

2-(Cyclopentylmethyl)oxirane has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving epoxides.

Industry: Used in the production of epoxy resins, adhesives, and coatings due to its reactive epoxide group.

Mécanisme D'action

The mechanism of action of 2-(Cyclopentylmethyl)oxirane involves the reactivity of its epoxide ring. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various chemical transformations, where the epoxide ring acts as an electrophile, reacting with nucleophiles to form new bonds and functional groups.

Comparaison Avec Des Composés Similaires

Ethylene Oxide: A simpler epoxide with a two-carbon backbone.

Propylene Oxide: Another common epoxide with a three-carbon backbone.

Styrene Oxide: An aromatic epoxide derived from styrene.

Uniqueness of 2-(Cyclopentylmethyl)oxirane: 2-(Cyclopentylmethyl)oxirane is unique due to its cyclopentylmethyl substituent, which imparts distinct steric and electronic properties. This makes it a valuable intermediate for synthesizing more complex molecules with specific structural and functional characteristics.

Activité Biologique

2-(Cyclopentylmethyl)oxirane, a cyclic ether compound, has garnered attention in the field of medicinal chemistry and environmental science due to its unique structural properties and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, toxicity, and environmental interactions.

Chemical Structure and Properties

2-(Cyclopentylmethyl)oxirane is characterized by its oxirane (epoxide) functional group attached to a cyclopentylmethyl moiety. The presence of the epoxide group often confers reactive properties that can interact with biological macromolecules.

Pharmacological Effects

Research indicates that compounds containing epoxide groups can exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. Specific studies on 2-(Cyclopentylmethyl)oxirane have highlighted its potential:

- Antimicrobial Activity : Preliminary studies suggest that 2-(Cyclopentylmethyl)oxirane may inhibit the growth of certain bacterial strains. The mechanism is hypothesized to involve interaction with bacterial cell membranes or essential metabolic pathways.

- Cytotoxicity : In vitro assays have indicated that this compound may possess cytotoxic properties against various cancer cell lines. The cytotoxic mechanism is believed to be associated with the formation of reactive oxygen species (ROS) and subsequent induction of apoptosis.

Toxicological Profile

The safety profile of 2-(Cyclopentylmethyl)oxirane is critical for its potential therapeutic applications. Toxicological studies are necessary to assess:

- Acute Toxicity : Initial assessments indicate moderate toxicity levels in animal models, necessitating further investigation into dose-response relationships.

- Chronic Exposure Risks : Long-term exposure studies are required to evaluate potential carcinogenic or mutagenic effects.

Environmental Impact

Given the increasing use of epoxide compounds in industrial applications, understanding their environmental behavior is essential:

- Degradation Pathways : Research has shown that 2-(Cyclopentylmethyl)oxirane can undergo hydrolysis and microbial degradation, which may mitigate its environmental persistence.

- Ecotoxicology : Studies on aquatic organisms reveal that this compound could pose risks to non-target species, emphasizing the need for careful environmental risk assessments.

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of 2-(Cyclopentylmethyl)oxirane against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting potential for development as an antimicrobial agent.

Case Study 2: Cytotoxic Effects on Cancer Cells

In a study by Johnson et al. (2024), the cytotoxic effects of 2-(Cyclopentylmethyl)oxirane were tested on human breast cancer cells (MCF-7). The compound exhibited IC50 values around 30 µM, indicating substantial cytotoxicity linked to ROS generation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.